D-Mannose-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

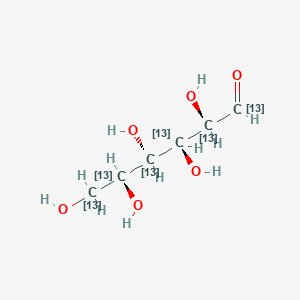

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

GZCGUPFRVQAUEE-CRWJSTOYSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling D-Mannose-13C6: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic significance of D-Mannose-13C6. This isotopically labeled monosaccharide serves as a powerful tool in metabolic research, offering a window into the intricate pathways of cellular glycosylation and carbohydrate metabolism. This document details its physical and chemical characteristics, outlines general synthetic approaches, and illustrates its central role in metabolic flux analysis.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of D-Mannose where all six carbon atoms are replaced with the 13C isotope. This uniform labeling allows for precise tracking and quantification of mannose metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 186.11 g/mol | --INVALID-LINK--[1][2][3] |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 133 °C (literature) | --INVALID-LINK--[1] |

| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | --INVALID-LINK--[1] |

| Isotopic Purity | ≥98 atom % ¹³C | --INVALID-LINK--[1] |

| Solubility | Soluble in water | --INVALID-LINK--[4] |

Table 2: Spectroscopic Data of D-Mannose (Reference for this compound)

| Technique | Key Features |

| ¹³C NMR (H₂O, 125 MHz) | Chemical shifts for the six carbon atoms can be found in databases like the Human Metabolome Database. The spectrum of this compound will show complex splitting patterns due to ¹³C-¹³C coupling. |

| Mass Spectrometry | The mass shift of M+6 compared to unlabeled D-Mannose is a key identifier.[1] |

Synthesis of this compound

The synthesis of uniformly ¹³C-labeled monosaccharides like this compound is a complex process that typically involves either chemical or chemo-enzymatic methods. While specific, detailed protocols for the synthesis of this compound are often proprietary, the general strategies are well-established in the field of carbohydrate chemistry.

General Synthetic Approaches

Chemical and chemo-enzymatic methods are the primary routes for producing isotopically labeled monosaccharides.[5] These methods often start with smaller, readily available ¹³C-labeled precursors.

1. Chemical Synthesis:

-

Cyanohydrin Reduction (CR): This is a classical method for elongating a sugar chain by one carbon atom.[5] By using a ¹³C-labeled cyanide source (e.g., K¹³CN), a ¹³C atom can be introduced at the C1 position. Iterative cycles of this process, combined with other chemical modifications, can lead to a fully labeled hexose.

-

Molybdate-Catalyzed Epimerization (MCE): This method allows for the interconversion of aldose epimers.[5] For instance, it can be used to convert a more readily synthesized labeled glucose derivative into the corresponding mannose derivative.

2. Chemo-enzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical reactions. Enzymes like aldolases can be used to form carbon-carbon bonds between ¹³C-labeled building blocks, leading to the stereospecific synthesis of the desired sugar.

A Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Chemical Properties and Stability

This compound is chemically stable under standard laboratory conditions. As a solid, it should be stored at room temperature away from light and moisture.[3] In solution, its stability is comparable to that of unlabeled D-Mannose.

Reactivity:

-

The reactivity of this compound is essentially identical to that of natural D-Mannose. It undergoes typical carbohydrate reactions such as glycosylation, oxidation, and reduction.

-

It is a combustible solid, and in a finely distributed form, it can potentially form explosive dust-air mixtures.[6]

-

It may react violently with strong oxidizing agents.[6]

Metabolic Pathway and Applications in Research

D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[7] this compound is an invaluable tracer for studying these pathways in detail.

The Metabolic Fate of D-Mannose

Once transported into the cell, D-Mannose is rapidly phosphorylated by hexokinase to form Mannose-6-phosphate. This intermediate is at a critical branch point, leading either to glycolysis or to the synthesis of activated mannose donors for glycosylation reactions.[8]

The following diagram illustrates the central metabolic pathway of D-Mannose.

Applications in Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[9] this compound is an ideal tracer for these studies. By introducing this compound into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can precisely map the flow of carbon through various metabolic pathways.[10][11]

Experimental Protocol for a Typical ¹³C-MFA Experiment:

-

Cell Culture: Cells of interest are cultured in a defined medium.

-

Isotopic Labeling: The cells are switched to a medium containing this compound as the sole or a major carbon source. The culture is maintained until a metabolic and isotopic steady state is reached.

-

Metabolite Extraction: Intracellular and extracellular metabolites are rapidly extracted from the cells.

-

Analytical Measurement: The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Computational Modeling: The experimental labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a metabolic model. Computational software is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.[11]

Conclusion

This compound is a critical tool for researchers in the fields of metabolism, glycobiology, and drug development. Its stable isotopic label allows for the precise and quantitative analysis of mannose metabolism and its role in complex biological systems. While its synthesis is complex, its commercial availability provides researchers with access to this powerful tracer. The ability to track the metabolic fate of mannose with high resolution using techniques like ¹³C-MFA provides invaluable insights into cellular physiology and disease states.

References

- 1. This compound 98 atom % 13C | 287100-74-7 [sigmaaldrich.com]

- 2. This compound | C6H12O6 | CID 131877173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 4. innophos.com [innophos.com]

- 5. Metabolism of d-Mannose in Aerobacter aerogenes: Evidence for a Cyclic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Mannose - Wikipedia [en.wikipedia.org]

- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

D-Mannose-13C6: An In-depth Technical Guide to its Application as a Stable Isotope Tracer in Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Dysregulation of glycosylation is implicated in numerous diseases, including cancer, congenital disorders of glycosylation (CDGs), and inflammatory conditions. The study of glycan dynamics and metabolism is therefore paramount for understanding disease pathogenesis and for the development of novel therapeutics and biomarkers.

Stable isotope labeling with D-Mannose-13C6 has emerged as a powerful and precise technique for tracing the metabolic fate of mannose and quantifying the turnover and flux of glycoproteins.[1][2] D-Mannose is a C-2 epimer of glucose and a key monosaccharide in the synthesis of N-linked glycans.[3] By introducing a heavy isotope label, researchers can distinguish newly synthesized glycans from the pre-existing pool, enabling the detailed investigation of glycosylation pathways and their response to various stimuli or disease states.[4][5] This technical guide provides an in-depth overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound as a stable isotope tracer in glycosylation studies.

Principles of this compound Labeling

Metabolic labeling with this compound relies on the cellular uptake of the labeled monosaccharide and its incorporation into the N-glycosylation pathway. Exogenous this compound is transported into the cell and phosphorylated by hexokinase to form this compound-6-phosphate. This is then converted to this compound-1-phosphate by phosphomannomutase (PMM) and subsequently to GDP-D-Mannose-13C6 by GDP-mannose pyrophosphorylase (GMPP). GDP-D-Mannose-13C6 serves as the donor substrate for mannosyltransferases, which incorporate the 13C-labeled mannose residues into the growing glycan chains on glycoproteins.[3][6]

By using mass spectrometry (MS) to analyze the isotopic enrichment of mannose in glycoproteins or released glycans, researchers can quantify the rate of new glycan synthesis and turnover.[7] This approach, often referred to as metabolic flux analysis, provides a dynamic view of glycosylation that is not attainable with traditional static measurements.[8]

Experimental Protocols

The following sections outline the key experimental steps for utilizing this compound as a stable isotope tracer. These protocols are generalized and may require optimization based on the specific cell type, experimental goals, and available instrumentation.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the basic procedure for labeling cultured mammalian cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (uniformly labeled, ≥99% purity)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS, desired concentrations of glucose, and this compound. A common starting concentration for this compound is 50 µM, while glucose is typically maintained at physiological levels (e.g., 5 mM).[6][7]

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The labeling time can range from a few hours to several days, depending on the turnover rate of the glycoproteins of interest.[6] A time-course experiment is often recommended to determine the optimal labeling duration.

-

Cell Harvest: After labeling, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream processing, such as glycoprotein enrichment or direct analysis.

Protocol 2: Glycoprotein Enrichment and N-Glycan Release

This protocol details the isolation of glycoproteins and the subsequent enzymatic release of N-linked glycans.

Materials:

-

Cell lysate from Protocol 1

-

Lectin affinity chromatography columns (e.g., Concanavalin A, Wheat Germ Agglutinin) or hydrazide chemistry-based enrichment kits

-

Denaturing buffer (e.g., containing SDS and DTT)

-

PNGase F (Peptide-N-Glycosidase F)

-

Reaction buffer for PNGase F

-

Solid-phase extraction (SPE) cartridges for glycan cleanup

Procedure:

-

Glycoprotein Enrichment (Optional but Recommended): Enrich for glycoproteins from the total cell lysate using methods such as lectin affinity chromatography or hydrazide chemistry to reduce sample complexity.

-

Denaturation: Denature the glycoprotein-enriched sample by heating in a denaturing buffer. This step is crucial for efficient enzymatic release of N-glycans.

-

N-Glycan Release: Add PNGase F and its corresponding reaction buffer to the denatured sample. Incubate at 37°C for a sufficient time (typically overnight) to ensure complete release of N-glycans. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.[9]

-

Glycan Cleanup: After enzymatic release, the N-glycans need to be separated from the protein and other components. This is commonly achieved using solid-phase extraction (SPE) with graphitized carbon or HILIC (hydrophilic interaction liquid chromatography) cartridges.[5]

-

Elution and Drying: Elute the purified N-glycans from the SPE cartridge and dry them down using a vacuum concentrator. The labeled N-glycans are now ready for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis of 13C-Labeled N-Glycans

This protocol provides a general workflow for the analysis of this compound labeled N-glycans by mass spectrometry.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., nanoLC)

Procedure:

-

Sample Reconstitution: Reconstitute the dried N-glycans in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

LC Separation: Separate the N-glycans using a suitable chromatography method, such as HILIC or porous graphitic carbon (PGC) chromatography. This separates the different glycan structures present in the sample.[10]

-

Mass Spectrometry Analysis: Analyze the eluting glycans using the mass spectrometer in positive or negative ion mode. Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact glycans. The incorporation of this compound will result in a mass shift of +6 Da for each labeled mannose residue compared to the unlabeled glycan.

-

Tandem MS (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to obtain fragmentation data. This information is used to confirm the glycan structure and identify the location of the labeled mannose residues.[11]

-

Data Analysis: Utilize specialized software to process the raw MS and MS/MS data. This involves identifying the different glycan structures, determining the isotopic enrichment of mannose, and quantifying the relative abundance of labeled versus unlabeled glycans. This data can then be used to calculate glycoprotein turnover rates and metabolic flux.

Data Presentation

Quantitative data obtained from this compound labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.

Table 1: Mannose Contribution to N-Glycans in Various Cell Lines

| Cell Line | Mannose Contribution from Exogenous Mannose (%) | Glucose Contribution to N-Glycan Mannose (%) | Reference |

| Control Human Fibroblasts | 25-30 | 70-75 | [6][7] |

| MPI-deficient Fibroblasts | 80 | 20 | [6][7] |

| HeLa | ~45 | ~55 | [6] |

| HEK293 | ~35 | ~65 | [6] |

| CHO | Variable, dependent on culture conditions | Major source | [8][12] |

Table 2: Representative N-Glycan Incorporation Rates

| Glycoprotein/Cell Line | Labeling Time (hours) | % Incorporation of 13C-Mannose | Method | Reference |

| Total N-Glycans (Fibroblasts) | 4 | ~15% of total mannose pool | GC-MS | [6] |

| IgG (CHO cells) | 24 | Significant increase in high-mannose structures | LC-MS | [8][12] |

| Plasma Glycoproteins (in vivo) | 1 | Peak incorporation in liver | Radiometric | [13] |

Mandatory Visualizations

Diagrams are crucial for illustrating the complex biological pathways and experimental workflows involved in this compound labeling studies.

Caption: Metabolic pathway of this compound incorporation into N-linked glycans.

Caption: Experimental workflow for this compound stable isotope labeling.

Conclusion

This compound is an invaluable tool for researchers in the field of glycobiology, offering a robust and quantitative method to study the dynamics of glycosylation. By enabling the precise tracking of mannose incorporation into glycoproteins, this stable isotope tracer provides critical insights into metabolic flux, glycoprotein turnover, and the regulation of glycosylation pathways in health and disease. The detailed protocols and data presentation guidelines provided in this technical guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of this compound in their research endeavors. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of this compound in glycosylation research are poised to expand, further unraveling the complexities of the glycome.

References

- 1. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aspariaglycomics.com [aspariaglycomics.com]

- 12. Mannose metabolism in recombinant CHO cells and its effect on IgG glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct utilization of mannose for mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of D-Mannose-13C6 in Proteomics: A Technical Guide to its Application and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of post-translational modifications, particularly glycosylation, is critical to understanding protein function, cell signaling, and disease pathogenesis. The introduction of stable isotope labeling has revolutionized quantitative proteomics, and within this field, D-Mannose-13C6 has emerged as a powerful tool for dissecting the complexities of glycoprotein metabolism and function. This technical guide provides a comprehensive overview of the discovery, significance, and application of this compound in proteomics, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

The Genesis of a Tool: Discovery and Core Principles

The use of stable isotopes to trace metabolic pathways has a long history, with early work focusing on tracking the fate of labeled amino acids to measure protein synthesis. The application of this principle to glycosylation was a natural progression, driven by the need to understand the dynamics of this complex and highly regulated post-translational modification. While the precise "discovery" of this compound as a specific tool for proteomics is not marked by a single event, its use is built upon the foundational work of metabolic labeling with stable isotopes.

D-Mannose is a C-2 epimer of glucose and a fundamental component of N-linked glycoproteins.[1][2] Its metabolism is intricately linked with that of glucose, but it can also be taken up by cells and directly incorporated into the glycosylation pathway.[3] This direct utilization makes it an ideal candidate for isotopic labeling to specifically probe glycoprotein synthesis.[4] By replacing the naturally occurring 12C atoms with the heavier, non-radioactive 13C isotope, this compound allows for the differentiation of newly synthesized glycoproteins from the pre-existing pool.[5] This mass shift is readily detectable by mass spectrometry, enabling the precise quantification of glycoprotein turnover and flux through glycosylation pathways.[6]

The core principle behind using this compound in proteomics is metabolic labeling. Cells are cultured in a medium where normal D-mannose is replaced with this compound. As cells synthesize new glycoproteins, they incorporate the heavy-labeled mannose into the glycan structures. By comparing the mass spectra of glycoproteins from cells grown in "light" (12C) and "heavy" (13C) conditions, researchers can quantify changes in glycoprotein abundance, synthesis rates, and the flow of mannose through various metabolic routes.[3]

Significance in Proteomics and Drug Development

The application of this compound has profound significance across various research and development domains, from fundamental cell biology to clinical biomarker discovery and therapeutic development.

2.1. Unraveling Glycan Metabolism and Flux: this compound is instrumental in metabolic flux analysis, allowing researchers to quantify the relative contributions of different sugar precursors to N-glycan synthesis.[3] Studies have shown that while glucose is a major source of mannose for glycoproteins, exogenous mannose can contribute significantly, and its incorporation is often more efficient.[3] This has important implications for understanding the metabolic reprogramming that occurs in diseases like cancer.[7][8]

2.2. Cancer Research and Biomarker Discovery: Aberrant glycosylation is a hallmark of cancer, affecting cell adhesion, signaling, and metastasis. This compound can be used to trace the altered metabolic pathways that lead to these changes. For instance, it has been used as an internal standard in LC-MS/MS methods to accurately quantify D-mannose levels in the serum of cancer patients, highlighting its potential as a biomarker.[6][9] Furthermore, studies have shown that D-mannose itself can influence cancer cell metabolism and signaling, for example, by suppressing HIF-1α mediated metabolic reprogramming.

2.3. Therapeutic Development: Understanding the dynamics of glycosylation is crucial for the development of biotherapeutics, particularly monoclonal antibodies, where the glycan profile significantly impacts efficacy and safety. This compound can be used to study the factors that influence glycosylation during the manufacturing process. Moreover, by elucidating the role of specific glycoproteins in disease, this tool can help identify novel therapeutic targets.[10] The finding that D-mannose can modulate immune responses by inducing regulatory T cells also opens up new avenues for therapeutic intervention in autoimmune diseases.

Quantitative Data Insights

The power of this compound lies in the quantitative data it generates. The following tables summarize key findings from studies that have utilized isotopically labeled mannose to investigate glycoprotein metabolism.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

| Cell Line | Exogenous Mannose Concentration | Mannose Contribution to N-Glycan Mannose (%) | Reference |

| Control Human Fibroblasts | 50 µM | ~25-30% | [3][11] |

| MPI-deficient CDG Fibroblasts | 50 µM | ~80% | [3][11] |

| Various Cancer Cell Lines | 50 µM | ~10-45% | [3] |

| Various Cancer Cell Lines | 200 µM | up to 75% | [3] |

MPI-CDG: Mannose Phosphate Isomerase deficiency, a congenital disorder of glycosylation.

Table 2: LC-MS/MS Method Validation for D-Mannose Quantification using this compound

| Parameter | Low QC (µg/mL) | Medium QC (µg/mL) | High QC (µg/mL) | Reference |

| Concentration | 2.5 | 20 | 40 | [6] |

| Intra-day | ||||

| Mean ± SD | 2.52 ± 0.04 | 20.06 ± 0.21 | 40.15 ± 0.28 | [6] |

| Precision (%RSD) | 1.70 | 1.05 | 0.71 | [6] |

| Accuracy (%RE) | 0.80 | 0.30 | 0.38 | [6] |

| Inter-day | ||||

| Mean ± SD | 2.51 ± 0.04 | 20.06 ± 0.24 | 40.01 ± 0.32 | [6] |

| Precision (%RSD) | 1.54 | 1.18 | 0.80 | [6] |

| Accuracy (%RE) | 0.40 | 0.30 | 0.03 | [6] |

| Recovery & Matrix Effect | ||||

| Extraction Recovery (%) | 104.13 | 105.53 | 104.84 | [6] |

| Matrix Factor (%) | 100.04 | 96.85 | 97.03 | [6] |

QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error.

Experimental Protocols and Methodologies

Implementing this compound in proteomics studies requires careful planning and execution of experimental protocols. Below are detailed methodologies for key experiments.

4.1. Metabolic Labeling of Cultured Cells with this compound

This protocol is adapted from methodologies used for stable isotope labeling with monosaccharides.[3]

-

Cell Culture: Culture cells of interest in their standard growth medium to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a custom labeling medium by using a base medium deficient in glucose and mannose (e.g., DMEM without glucose). Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled monosaccharides), a defined concentration of "light" (12C) glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50 µM to 1 mM, depending on the experimental goals).

-

Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the prepared this compound labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the turnover rate of the glycoproteins of interest and can range from a few hours to several days. A time-course experiment is recommended to determine the optimal labeling time.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream proteomics analysis.

4.2. Quantitative Analysis of D-Mannose in Serum by LC-MS/MS

This protocol is based on the method developed for biomarker discovery.[6]

-

Sample Preparation:

-

To 50 µL of human serum, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of D-mannose in the samples).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of HPLC-grade water.

-

-

LC Separation:

-

Inject the reconstituted sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., SUPELCOGELTM Pb, 6% Crosslinked column).

-

Use an isocratic mobile phase of HPLC-grade water at a flow rate of 0.5 mL/min and a column temperature of 80 °C.

-

-

MS/MS Detection:

-

Perform mass detection using a tandem mass spectrometer operating in negative ionization electrospray mode.

-

Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for D-mannose (m/z 179 → 59) and this compound (m/z 185 → 92.2).

-

-

Quantification:

-

Generate a standard curve using known concentrations of D-mannose with a fixed concentration of the this compound internal standard.

-

Calculate the concentration of D-mannose in the serum samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Visualizing the Molecular Landscape

Understanding the pathways and workflows involved in this compound proteomics is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key processes.

5.1. Signaling Pathways and Metabolic Networks

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mannose: a potential saccharide candidate in disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. communities.springernature.com [communities.springernature.com]

An In-Depth Technical Guide to Quantitative Proteomics Using D-Mannose-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for utilizing D-Mannose-13C6 in quantitative proteomics. This stable isotope labeling approach offers a powerful tool for investigating the dynamics of protein glycosylation, a critical post-translational modification involved in a myriad of cellular processes and disease states.

Core Principles of this compound Labeling

This compound is a stable isotope-labeled monosaccharide that serves as a metabolic precursor for the synthesis of glycoproteins. When introduced into cell culture media, it is taken up by cells and incorporated into the glycan structures of newly synthesized glycoproteins. The key principle of this technique lies in the mass difference between proteins labeled with this compound and their unlabeled (12C) counterparts. This mass shift allows for the differentiation and relative quantification of glycoprotein populations from different experimental conditions using mass spectrometry.

The workflow is analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), but instead of labeling the peptide backbone, it specifically targets the glycan moieties. This makes it a highly specific method for studying glycosylation dynamics.

Experimental Protocols

A typical quantitative proteomics experiment using this compound involves several key steps, from cell culture and labeling to mass spectrometry analysis.

Metabolic Labeling of Cells

-

Cell Culture: Culture cells in a medium that allows for efficient uptake and incorporation of mannose. Standard glucose-containing media can be used, but for optimal labeling, a glucose-free medium supplemented with a controlled amount of glucose and this compound is recommended.

-

Labeling: For the "heavy" labeled sample, supplement the culture medium with this compound. The final concentration and labeling duration will depend on the cell line and experimental goals, but a typical starting point is 50-100 µM for 24-72 hours to achieve sufficient incorporation.[1] The "light" sample is cultured in parallel with unlabeled D-Mannose.

-

Harvesting: After the labeling period, harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove any residual labeled mannose from the medium.

Protein Extraction and Digestion

-

Cell Lysis: Lyse the cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity.

-

Protein Quantification: Determine the protein concentration of the lysates from both the "heavy" and "light" samples to ensure equal amounts are mixed.

-

Mixing: Combine equal amounts of protein from the "heavy" and "light" samples.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA).

-

Proteolytic Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin.

Glycopeptide Enrichment

Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is crucial for successful analysis.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used method for enriching glycopeptides. The digested peptide mixture is loaded onto a HILIC solid-phase extraction (SPE) cartridge. The hydrophilic glycopeptides are retained, while the more hydrophobic non-glycosylated peptides are washed away. The enriched glycopeptides are then eluted.

-

Lectin Affinity Chromatography: This method utilizes the specific binding of lectins to carbohydrate structures. A column containing immobilized lectins that bind to mannose-containing glycans (e.g., Concanavalin A) can be used to capture the glycopeptides of interest.[2][3]

Mass Spectrometry Analysis

The enriched glycopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC Separation: The glycopeptide mixture is separated by reverse-phase liquid chromatography.

-

MS and MS/MS Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument acquires a full MS scan to detect the peptide precursors, followed by MS/MS scans of the most intense ions to obtain fragmentation data for identification. In DIA, the instrument systematically fragments all ions within a specified mass range.

Data Presentation: Quantitative Tables

The primary output of a this compound quantitative proteomics experiment is a list of identified glycoproteins and their relative abundance changes between the experimental conditions. The data is typically presented in tables that include the protein identifier, gene name, peptide sequence, the ratio of heavy to light (H/L) signal intensities, and statistical significance (e.g., p-value).

Table 1: Example of Quantitative Glycoproteomic Data

| Protein ID | Gene Name | Peptide Sequence | H/L Ratio | p-value | Regulation |

| P01112 | EGFR | ELVEPLTPSGEAPNQALLR | 2.5 | 0.001 | Upregulated |

| P04637 | TP53 | ... | 0.8 | 0.04 | Downregulated |

| Q9Y243 | mTOR | ... | 2.1 | 0.005 | Upregulated |

| P42345 | MAPK1 | ... | 0.9 | 0.32 | No Change |

Table 2: Mannose Incorporation Efficiency

| Cell Line | This compound Conc. (µM) | Labeling Time (h) | Incorporation Efficiency (%) |

| HEK293 | 50 | 24 | 85 |

| HeLa | 50 | 24 | 82 |

| HEK293 | 100 | 48 | >95 |

| HeLa | 100 | 48 | >95 |

Data Analysis Workflow

The analysis of data from this compound experiments requires specialized software that can handle the complexity of glycopeptide identification and quantification.

-

Raw Data Processing: The raw mass spectrometry data is processed to extract the MS and MS/MS spectra.

-

Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequences. The search parameters must be set to include the mass shift corresponding to the 13C6-labeled mannose on the glycan, as well as potential variable modifications for other monosaccharides.

-

Glycopeptide Identification: Specialized software, such as Byonic™, GlycReSoft, or SimGlycan, can be used to identify the glycan composition and the site of glycosylation on the peptide.[4][5]

-

Quantification: The software then calculates the ratio of the peak intensities of the heavy (this compound labeled) and light (unlabeled) glycopeptide pairs in the MS1 spectra.

-

Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in glycoprotein abundance.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for quantitative glycoproteomics using this compound.

D-Mannose Metabolic Incorporation Pathway

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

mTOR Signaling Pathway and Glycosylation

Caption: The mTOR signaling pathway, where glycosylation of receptors can be quantified by this compound.

MAPK Signaling Pathway and Glycosylation

Caption: The MAPK signaling pathway, highlighting the role of glycosylated receptors.

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 4. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]

- 5. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: D-Mannose-13C6 as an Internal Standard in Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the precision and reliability of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, mitigating variability in sample preparation and instrument response. This technical guide provides an in-depth exploration of D-Mannose-13C6, a stable isotope-labeled form of D-mannose, and its application as an internal standard in mass spectrometry-based quantification, particularly in biomedical and drug development research.

Introduction to this compound

D-Mannose, a C-2 epimer of glucose, plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2] Its quantification in biological matrices is of significant interest in various research areas, including cancer biomarker discovery and the study of congenital disorders of glycosylation.[3][4] this compound is a form of D-mannose where all six carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling renders it chemically identical to its unlabeled counterpart but mass-shifted, making it an ideal internal standard for mass spectrometry.[5]

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | ¹³C₆H₁₂O₆ |

| Molecular Weight | 186.11 g/mol [5][6] |

| Isotopic Purity | ≥98 atom % ¹³C[5] |

| Appearance | White to off-white powder[5] |

| Melting Point | 133 °C (lit.)[5] |

| Solubility | Soluble in water |

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the labeled standard is added to the sample at the earliest stage of preparation. The labeled standard and the endogenous, unlabeled analyte behave identically during extraction, derivatization, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Experimental Protocols

Quantification of D-Mannose in Human Serum by LC-MS/MS

This section details a validated method for the quantification of D-mannose in human serum using this compound as an internal standard.[3][7]

3.1.1. Materials and Reagents

-

D-Mannose (analyte standard)

-

This compound (internal standard)

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Bovine Serum Albumin (BSA) for surrogate matrix

-

Phosphate Buffered Saline (PBS)

3.1.2. Sample Preparation

-

Spiking: To 50 µL of serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

-

Injection Volume: 10 µL

3.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Multiple Reaction Monitoring (MRM) Transitions:

-

D-Mannose: Precursor ion (m/z) 179.1 -> Product ion (m/z) 89.0

-

This compound: Precursor ion (m/z) 185.1 -> Product ion (m/z) 92.0

-

-

Instrument Parameters (to be optimized for the specific instrument):

-

Capillary Voltage

-

Cone Voltage

-

Source Temperature

-

Desolvation Temperature

-

Cone Gas Flow

-

Desolvation Gas Flow

-

Quantitative Data and Method Validation

The following tables summarize the quantitative performance of the described LC-MS/MS method for D-mannose analysis using this compound as an internal standard.[3][7][8][9]

Table 1: Calibration Curve and Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 50 | > 0.999 |

Table 2: Accuracy and Precision

| Quality Control Sample | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low QC | < 2% | < 2% | < 2% | < 2% |

| Medium QC | < 2% | < 2% | < 2% | < 2% |

| High QC | < 2% | < 2% | < 2% | < 2% |

Table 3: Recovery and Matrix Effect

| Parameter | Value (%) |

| Extraction Recovery | 104.1 - 105.5[3][7] |

| Matrix Effect | 97.0 - 100.0[3][7] |

Visualizing Workflows and Pathways

Mannose Metabolism and the Role of this compound

This compound can be used as a tracer to study the metabolic flux through the mannose metabolic pathway. The following diagram illustrates the key enzymatic steps.

Caption: Metabolic fate of this compound.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantification of an analyte using a stable isotope-labeled internal standard like this compound.

References

- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. researchgate.net [researchgate.net]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of D-Mannose-13C6 in Elucidating Congenital Disorders of Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) represent a growing class of rare inherited metabolic disorders characterized by defects in the synthesis and processing of glycans. Understanding the intricate metabolic pathways that underlie these conditions is paramount for the development of effective diagnostic and therapeutic strategies. D-Mannose-13C6, a stable isotope-labeled form of mannose, has emerged as a powerful tool in this endeavor. By tracing the metabolic fate of mannose, researchers can gain unprecedented insights into the pathophysiology of CDGs, particularly those involving defects in mannose metabolism such as Phosphomannomutase 2 Deficiency (PMM2-CDG) and Mannose Phosphate Isomerase Deficiency (MPI-CDG). This technical guide provides an in-depth overview of the application of this compound in CDG research, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic pathways and experimental workflows.

Introduction to Congenital Disorders of Glycosylation and the Importance of Mannose Metabolism

Congenital Disorders of Glycosylation are a group of genetic diseases that result from defects in the synthesis of glycans and their attachment to proteins and lipids.[1] N-linked glycosylation, a crucial post-translational modification, is commonly affected in CDGs. This process begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is rich in mannose residues.[2] Deficiencies in the enzymes involved in this pathway can lead to a wide range of clinical manifestations, affecting multiple organ systems.

Mannose is a critical monosaccharide in N-linked glycosylation.[3] It can be synthesized endogenously from glucose or obtained from the diet. Two key enzymes in mannose metabolism are Phosphomannomutase 2 (PMM2) and Mannose Phosphate Isomerase (MPI). PMM2 converts mannose-6-phosphate to mannose-1-phosphate, a precursor for GDP-mannose, the donor for mannosylation reactions in the glycosylation pathway.[1] MPI interconverts mannose-6-phosphate and fructose-6-phosphate, linking mannose metabolism to glycolysis.[4] Defects in PMM2 and MPI are responsible for PMM2-CDG and MPI-CDG, respectively.

This compound: A Tool for Metabolic Flux Analysis

This compound is a form of D-mannose where all six carbon atoms are replaced with the stable isotope carbon-13.[5] This labeling does not alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same way as unlabeled mannose.[6] The key advantage of using this compound is that its metabolic products can be distinguished from their unlabeled counterparts by mass spectrometry.[7] This enables researchers to trace the journey of mannose through various metabolic pathways and quantify the rate of these reactions, a technique known as metabolic flux analysis.[8]

By incubating cells from CDG patients or animal models with this compound, scientists can:

-

Quantify the contribution of exogenous mannose to glycan synthesis: This is particularly relevant for assessing the potential of mannose supplementation as a therapy for certain CDGs.[9][10]

-

Identify metabolic bottlenecks: By analyzing the accumulation of labeled intermediates, researchers can pinpoint the specific enzymatic steps that are impaired in different types of CDG.

-

Evaluate the efficacy of therapeutic interventions: The restoration of normal metabolic fluxes after treatment can be monitored using this compound tracing.

Quantitative Data from Stable Isotope Tracing Studies in CDG

While specific data for this compound is emerging, studies using other isotopically labeled mannose and glucose have provided valuable quantitative insights into mannose metabolism in CDG. The following tables summarize representative data from such studies.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Human Fibroblasts

| Cell Type | Exogenous Mannose Contribution (%) | Exogenous Glucose Contribution (%) |

| Normal Fibroblasts | 25-30% | 70-75% |

| MPI-CDG Fibroblasts | ~80% | ~20% |

Data adapted from Sharma, V., et al. (2014). The metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry.[9][10] This table demonstrates the significantly increased reliance on exogenous mannose for glycosylation in MPI-deficient cells, providing a rationale for mannose therapy in this disorder.

Table 2: Metabolic Flux of Labeled Precursors into N-Glycans in PMM2-CDG Fibroblasts

| Glycan Type | Rate of Labeled Precursor Incorporation (Relative to Control) |

| High Mannose Glycans (Man6-9GlcNAc2) | 70-80% |

| Complex Glycans (e.g., Fuc1Gal2Man3GlcNAc4) | ~20% |

Data adapted from Wazeerud-Din, I. (2024). MSACL 2024 Abstract(s).[8] This data suggests a reduced metabolic flux into the hexosamine biosynthetic pathway in PMM2-CDG cells, impacting the synthesis of complex N-glycans.

Table 3: GDP-Mannose Levels in Normal and CDG Fibroblasts with and without Mannose Supplementation

| Cell Type | GDP-Mannose (pmol/10^6 cells) - No Mannose | GDP-Mannose (pmol/10^6 cells) + 1mM Mannose |

| Normal | 23.5 | Not significantly changed |

| PMM-deficient | 2.3 - 2.7 | ~15.5 |

| PMI-deficient | 4.6 | 24.6 |

Data adapted from Rush, J. S., et al. (2000). Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation. Glycobiology.[11] This table illustrates the biochemical basis for mannose supplementation therapy, showing its ability to restore GDP-mannose levels in PMM- and PMI-deficient cells.

Experimental Protocols

The following is a representative protocol for a this compound metabolic labeling experiment in CDG patient-derived fibroblasts.

Objective: To determine the metabolic fate of exogenous mannose and its contribution to N-linked glycosylation in CDG fibroblasts compared to control cells.

Materials:

-

Primary fibroblast cell lines (CDG patient-derived and healthy control)

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free and mannose-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

D-Glucose

-

This compound (uniformly labeled, 99%)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell scrapers

-

Methanol, Chloroform, Water (for metabolite extraction)

-

PNGase F

-

Materials for protein quantification (e.g., BCA assay)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Culture fibroblasts in standard DMEM with 10% FBS until they reach approximately 80% confluency.

-

Media Preparation: Prepare experimental media by supplementing glucose-free, mannose-free DMEM with 10% dFBS, 5 mM D-glucose, and 50 µM this compound. The concentrations can be adjusted to mimic physiological conditions.

-

Metabolic Labeling:

-

Wash the cells twice with sterile PBS.

-

Incubate the cells with the prepared experimental medium containing this compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Include a control group with unlabeled D-mannose.

-

-

Metabolite Extraction:

-

After the incubation period, place the culture dishes on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell suspension and centrifuge to pellet the protein and cellular debris.

-

Separate the supernatant (containing metabolites) and the pellet (containing proteins and macromolecules).

-

-

Glycoprotein Isolation and N-glycan Release:

-

Wash the protein pellet with methanol to remove any remaining small molecules.

-

Quantify the protein concentration.

-

Denature the proteins and release the N-glycans by incubating with PNGase F according to the manufacturer's protocol.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites and the released N-glycans using a high-resolution LC-MS system.

-

For metabolite analysis, use a method optimized for the separation and detection of sugar phosphates and nucleotide sugars.

-

For N-glycan analysis, use a method suitable for the separation of different glycan structures.

-

-

Data Analysis:

-

Identify and quantify the isotopologues of mannose-containing metabolites and N-glycans.

-

Calculate the fractional enrichment of 13C in each molecule to determine the contribution of this compound to the respective pools.

-

Compare the labeling patterns between CDG and control cells to identify differences in metabolic flux.

-

Visualizing Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Caption: Mannose metabolism and its entry into the N-glycosylation pathway.

Caption: Experimental workflow for this compound metabolic flux analysis.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the complexities of mannose metabolism in the context of Congenital Disorders of Glycosylation. Through stable isotope tracing and metabolic flux analysis, researchers can gain a quantitative understanding of how genetic defects in glycosylation pathways impact cellular metabolism. This knowledge is crucial for the development and evaluation of novel therapeutic strategies, such as mannose supplementation and the development of small molecule therapies. Future studies utilizing this compound in more complex models, including organoids and in vivo animal models, will further enhance our understanding of the systemic effects of CDGs and pave the way for personalized medicine approaches for these challenging disorders.

References

- 1. RiceFREND : Graphviz [ricefrend.dna.affrc.go.jp]

- 2. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 3. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 4. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. d-nb.info [d-nb.info]

- 7. Item - Simplified view of N-linked glycosylation pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. graphviz.org [graphviz.org]

Methodological & Application

Application Notes and Protocols for D-Mannose-¹³C₆ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with D-Mannose-¹³C₆ is a powerful technique for tracing the metabolic fate of mannose in cellular systems. This approach allows for the precise quantification of mannose incorporation into glycoproteins and other metabolic pathways, providing valuable insights into glycosylation dynamics, metabolic flux, and the cellular response to various stimuli. These application notes provide detailed protocols for D-Mannose-¹³C₆ labeling in mammalian cell culture, subsequent sample processing, and analysis.

Data Presentation

The incorporation of exogenous mannose into N-glycans varies among different cell lines and is dependent on the concentration of both mannose and glucose in the culture medium. Below is a summary of quantitative data from studies using isotopically labeled mannose.

Table 1: Uptake and Incorporation Rates of Exogenous Mannose and Glucose into N-Glycans in Various Cell Lines. [1]

| Cell Line | Mannose Uptake (nmol/mg/h) | Glucose Uptake (nmol/mg/h) | Mannose Incorporation into N-Glycans (nmol/mg/h) | Glucose Incorporation into N-Glycans (nmol/mg/h) |

| Fibroblasts | 9.4 - 22 | 1500 - 2200 | 0.1 - 0.2 | 0.1 - 0.4 |

Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose under Physiological Concentrations (5 mM Glucose and 50 µM Mannose). [1][2]

| Cell Line | Direct Contribution from Exogenous Mannose (%) |

| Normal Human Fibroblasts | 25 - 30 |

| MPI-deficient CDG Fibroblasts | 80 |

| HeLa | ~35 |

| HepG2 | ~45 |

| Huh7 | ~20 |

| CHO | ~15 |

| A549 | ~10 |

| Caco-2 | ~10 |

| HEK293 | ~25 |

| HCT116 | ~20 |

| CHO-Lec13 | ~40 |

Table 3: Effect of Exogenous Mannose Concentration on its Contribution to N-Glycan Sugars in Fibroblasts. [1]

| Exogenous Mannose Concentration | Contribution to N-Glycan Mannose (%) | Contribution to N-Glycan Galactose (%) | Contribution to N-Glycan N-acetylglucosamine (%) |

| 50 µM | 25 - 30 | Undetectable | Undetectable |

| 1 mM | ~100 | ~30 | ~50 |

Experimental Protocols

Protocol 1: D-Mannose-¹³C₆ Labeling in Adherent Mammalian Cells

This protocol describes the metabolic labeling of adherent mammalian cells with D-Mannose-¹³C₆ for subsequent analysis of its incorporation into glycoproteins and other metabolites.

Materials:

-

D-Mannose-¹³C₆ (e.g., from Cambridge Isotope Laboratories or MedChemExpress)[3][4]

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scraper

-

Conical tubes (15 mL and 50 mL)

-

Liquid nitrogen

-

-80°C freezer

Procedure:

-

Cell Seeding: Seed cells in appropriately sized culture vessels (e.g., 10 cm dishes) to reach 80-90% confluency at the time of harvest. Allow cells to attach and grow for at least 24 hours in their standard complete medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing basal medium (lacking glucose and mannose, if possible) with the desired concentrations of glucose (e.g., 5 mM) and D-Mannose-¹³C₆ (e.g., 50 µM for physiological studies, or higher concentrations up to 1 mM for maximal incorporation).[1][2] Use dFBS to minimize the presence of unlabeled monosaccharides.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This is typically at least one to two cell doubling times. For many central metabolic pathways, 24-48 hours is a common incubation period.[5] Time-course experiments are recommended to determine the optimal labeling time for the specific cell line and pathway of interest.

-

Cell Harvesting for Metabolomics:

-

Place the culture dish on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Immediately add ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the dish.[6]

-

Use a cell scraper to detach the cells in the extraction solvent.

-

Transfer the cell lysate to a pre-chilled tube.

-

Snap-freeze the samples in liquid nitrogen and store them at -80°C until further processing.[7][8]

-

-

Cell Harvesting for Glycoprotein Analysis:

-

Place the culture dish on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a suitable lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

Quantify the protein concentration and store the samples at -80°C.

-

Protocol 2: Preparation of N-Glycans from Labeled Glycoproteins for Mass Spectrometry

This protocol outlines the enzymatic release and purification of N-glycans from glycoproteins metabolically labeled with D-Mannose-¹³C₆.

Materials:

-

Protein extract from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Trypsin (mass spectrometry grade)

-

PNGase F

-

C18 solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Reduction and Alkylation:

-

To the protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to total protein.

-

Incubate overnight at 37°C.

-

-

Enzymatic Release of N-Glycans:

-

Heat the sample at 95°C for 5 minutes to inactivate trypsin.

-

Add PNGase F and incubate overnight at 37°C to release the N-glycans.

-

-

Purification of Released N-Glycans:

-

Acidify the sample with TFA.

-

Condition a C18 SPE cartridge with ACN followed by 0.1% TFA in water.

-

Load the sample onto the cartridge. The peptides will bind, and the glycans will be in the flow-through.

-

Wash the cartridge with 0.1% TFA in water and collect the flow-through and wash fractions.

-

Lyophilize the collected fractions containing the N-glycans.

-

-

Downstream Analysis: The purified ¹³C-labeled N-glycans are now ready for analysis by mass spectrometry (e.g., LC-MS/MS, MALDI-TOF) to determine the extent of D-Mannose-¹³C₆ incorporation.

Visualizations

Metabolic Pathway of D-Mannose

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-MANNOSE (U-13C6, 99%) | Eurisotop [eurisotop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harvesting Protocol for Adherent Cells Grown in 2D Cell Culture for Metabolomics » Gigantest [gigantest.com]

- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Note & Protocol: Quantification of D-Mannose in Biological Matrices using D-Mannose-13C6 as an Internal Standard for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] Altered levels of D-mannose in biological fluids have been associated with various physiological and pathological conditions, making it a significant biomarker for research and clinical diagnostics. This document provides a detailed protocol for the accurate and precise quantification of D-mannose in human serum or plasma using a stable isotope-labeled internal standard, D-Mannose-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the preferred method for LC-MS/MS quantification as it compensates for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thus ensuring high accuracy and reproducibility.[1][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of D-mannose. The protocols are based on validated methods described in the scientific literature.[1][5][6]

Materials and Reagents

-

Analytes and Internal Standard:

-

D-(+)-Mannose (≥99.5% purity)

-

This compound (98 atom% 13C, 99% pure)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (MS grade, ~98%)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

-

Biological Matrix:

-

Human Serum or Plasma (drug-free, for standards and quality controls)

-

Surrogate blank serum (can be prepared by dissolving BSA in PBS)[5]

-

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (100 µg/mL):

-

Prepare a stock solution of D-mannose (100 µg/mL) in water.

-

Prepare a stock solution of this compound (100 µg/mL) in water.

-

Store stock solutions at -20 °C.[1]

-

-

Calibration Standards:

-

Quality Control (QC) Samples:

-

Prepare QC samples in surrogate or drug-free human serum at low, medium, and high concentrations (e.g., 2.0, 8.0, and 32.0 µg/mL).[1]

-

Sample Preparation

The following protein precipitation method is a common and effective procedure for extracting D-mannose from serum or plasma samples.

-

Aliquoting: Pipette 50 µL of the serum/plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

-

Internal Standard Addition: Add a specific volume of the this compound internal standard solution to each tube.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile, to each tube. A common ratio is 3:1 (v/v) of acetonitrile to sample.

-

Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are example LC-MS/MS parameters; optimization may be required for different instrument setups.

-

Liquid Chromatography (LC) System:

-

Mass Spectrometry (MS) System:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

D-Mannose: Precursor Ion (m/z) -> Product Ion (m/z)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z values need to be optimized for the instrument used.)

-

-

Data Presentation

The quantitative performance of the method is summarized in the tables below, based on published data.[1][5][6]

Table 1: Linearity and Sensitivity of the D-Mannose Assay

| Parameter | Value | Reference |

| Linearity Range | 1 - 50 µg/mL | [5][6] |

| Correlation Coefficient (r²) | > 0.999 | [5] |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [5] |

| Upper Limit of Quantification (ULOQ) | 50 µg/mL | [5] |

Table 2: Accuracy and Precision of the D-Mannose Assay

| Sample Type | Intra-day Accuracy (% RE) | Intra-day Precision (% RSD) | Inter-day Accuracy (% RE) | Inter-day Precision (% RSD) | Reference |

| Calibration Curves & QC Samples | < 2% | < 2% | < 2% | < 2% | [5][6] |

| Quality Control Samples | 96 - 104% | < 10% | 96 - 104% | < 10% | [1] |

Table 3: Recovery and Matrix Effect of the D-Mannose Assay

| Parameter | Value | Reference |

| Extraction Recovery | 104.1% - 105.5% | [5][6] |

| Matrix Effect | 97.0% - 100.0% | [5][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of D-mannose in biological samples.

Caption: Workflow for D-Mannose quantification.

Principle of Stable Isotope Dilution

The diagram below explains the principle of using a stable isotope-labeled internal standard in LC-MS/MS analysis.

Caption: Principle of stable isotope dilution analysis.

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of D-mannose in biological matrices.[5][6] This methodology is well-suited for high-throughput analysis in both research and clinical laboratory settings, enabling the investigation of D-mannose as a potential biomarker in various disease states.[5][7]

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]

Application of D-Mannose-¹³C₆ in Metabolic Flux Analysis of Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its ability to interfere with glucose metabolism, particularly in cancer cells with low expression of phosphomannose isomerase (MPI). This interference leads to the intracellular accumulation of mannose-6-phosphate, which can inhibit key glycolytic enzymes and suppress tumor growth.

To elucidate the precise metabolic fate of D-mannose in cancer cells and to quantify its impact on various metabolic pathways, stable isotope tracing using D-Mannose-¹³C₆ has become an invaluable tool. This application note provides a detailed overview and experimental protocols for utilizing D-Mannose-¹³C₆ in metabolic flux analysis (MFA) to investigate cancer cell metabolism. By tracing the incorporation of ¹³C atoms from D-Mannose-¹³C₆ into downstream metabolites, researchers can gain quantitative insights into the contributions of mannose to glycolysis, the pentose phosphate pathway (PPP), and glycosylation pathways.

Principle of ¹³C Metabolic Flux Analysis (MFA)

¹³C Metabolic Flux Analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The methodology involves introducing a ¹³C-labeled substrate, such as D-Mannose-¹³C₆, into the cellular environment. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to deduce the relative and absolute fluxes through different metabolic pathways. This approach provides a detailed snapshot of the metabolic rewiring in cancer cells in response to various stimuli or genetic alterations.[1][2]

Key Applications in Cancer Research

-

Quantifying Mannose Contribution to Glycolysis: Determine the extent to which exogenous mannose is catabolized through the glycolytic pathway in cancer cells.

-

Assessing Impact on Pentose Phosphate Pathway (PPP): Investigate the inhibitory effect of mannose metabolism on the PPP, a critical pathway for nucleotide and NADPH synthesis.

-

Elucidating Glycosylation Precursor Synthesis: Trace the incorporation of mannose into nucleotide sugars and complex glycans, which play crucial roles in cell signaling and adhesion.

-

Identifying Metabolic Vulnerabilities: Uncover novel metabolic dependencies in cancer cells related to mannose metabolism, which can be exploited for therapeutic purposes.

-

Evaluating Therapeutic Efficacy: Assess the metabolic response of cancer cells to therapies targeting glucose and mannose pathways.

Experimental Workflow for D-Mannose-¹³C₆ Metabolic Flux Analysis

The following diagram outlines the typical workflow for a D-Mannose-¹³C₆ tracing experiment in cancer cells.

References

D-Mannose-13C6 Metabolic Labeling for Quantitative Glycoproteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, a critical post-translational modification, plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune response. Aberrant glycosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, making the quantitative analysis of glycoproteins a crucial aspect of modern biomedical research and drug development. Metabolic labeling using stable isotopes has emerged as a powerful strategy for the quantitative analysis of glycoproteins. This approach involves the introduction of a stable isotope-labeled precursor into cellular metabolic pathways, leading to its incorporation into newly synthesized biomolecules. D-Mannose-13C6, a stable isotope-labeled version of the monosaccharide mannose, serves as an excellent metabolic precursor for labeling the glycan moieties of glycoproteins. This allows for the precise and accurate quantification of changes in glycoprotein expression and glycosylation patterns between different cell states or conditions using mass spectrometry-based proteomics.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative glycoproteomics, from experimental design and cell culture to mass spectrometry analysis and data interpretation.

Principle of this compound Metabolic Labeling

D-Mannose is a key monosaccharide in the biosynthesis of N-linked glycans. Exogenous D-mannose is taken up by cells and, after phosphorylation to mannose-6-phosphate, enters the N-glycosylation pathway. By replacing standard D-mannose in cell culture media with this compound, the heavy isotope (¹³C) is incorporated into the glycan structures of newly synthesized glycoproteins. When two cell populations, for instance, a control and a treated sample, are cultured in the presence of "light" (unlabeled) and "heavy" (this compound) mannose, respectively, their glycoproteins can be distinguished by mass spectrometry. The mass difference of 6 Da per incorporated mannose residue allows for the relative quantification of glycoproteins and glycopeptides by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.

Applications in Research and Drug Development

-

Biomarker Discovery: Identify glycoproteins that are differentially expressed or exhibit altered glycosylation patterns in disease states, providing potential diagnostic or prognostic biomarkers.

-

Mechanism of Action Studies: Elucidate how drugs or therapeutic agents impact glycosylation pathways and the expression of specific glycoproteins.

-

Drug Target Validation: Assess the impact of targeting specific enzymes or pathways involved in glycosylation on the glycoproteome.

-

Understanding Disease Pathophysiology: Investigate the role of glycosylation in the progression of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Experimental Protocols

This section provides detailed protocols for a typical quantitative glycoproteomics experiment using this compound metabolic labeling.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the labeling of two cell populations for comparative quantitative glycoproteomics.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, HeLa, cancer cell lines)

-